[(2R,3R,4S,5R,6R)-6-(4-methylphenyl)sulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate
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Overview
Description
4-Methylphenyl 6-O-acetyl-2,3,4-tri-O-benzyl-1-thio-alpha-D-glucopyranoside: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its high purity, typically a minimum of 99%, making it suitable for precise and controlled experimental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 6-O-acetyl-2,3,4-tri-O-benzyl-1-thio-alpha-D-glucopyranoside involves multiple steps, starting from the appropriate glucopyranoside precursor. The process typically includes:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzyl groups to prevent unwanted reactions.
Thioether Formation: Introduction of the thioether group is achieved through nucleophilic substitution reactions.
Acetylation: The acetyl group is introduced to the 6-O position using acetic anhydride in the presence of a base.
Final Deprotection: The benzyl protecting groups are removed under hydrogenation conditions to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 6-O-acetyl-2,3,4-tri-O-benzyl-1-thio-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetyl group, yielding the corresponding alcohol.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions
Scientific Research Applications
4-Methylphenyl 6-O-acetyl-2,3,4-tri-O-benzyl-1-thio-alpha-D-glucopyranoside is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving carbohydrate-protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methylphenyl 6-O-acetyl-2,3,4-tri-O-benzyl-1-thio-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The acetyl and benzyl groups provide stability and specificity to the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside
- 4-Methylphenyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside
- 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose
Uniqueness
4-Methylphenyl 6-O-acetyl-2,3,4-tri-O-benzyl-1-thio-alpha-D-glucopyranoside is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. The presence of the thioether group and the specific acetylation pattern make it particularly useful in targeted chemical synthesis and biological studies .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-(4-methylphenyl)sulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38O6S/c1-26-18-20-31(21-19-26)43-36-35(41-24-30-16-10-5-11-17-30)34(40-23-29-14-8-4-9-15-29)33(32(42-36)25-38-27(2)37)39-22-28-12-6-3-7-13-28/h3-21,32-36H,22-25H2,1-2H3/t32-,33-,34+,35-,36-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKAGKTUQGVIEU-SQGINLDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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